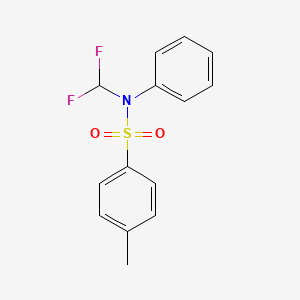

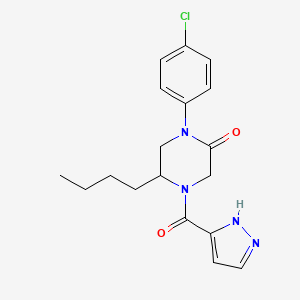

![molecular formula C18H23N5OS B5589285 2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)

2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of thieno[2,3-d]pyrimidines, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. Thieno[2,3-d]pyrimidines are of particular interest due to their structural similarity to purines, which are fundamental components of DNA and RNA, thus affecting various biological processes.

Synthesis Analysis

The synthesis of 2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine and related analogues involves multi-step chemical reactions starting from basic heterocyclic precursors. A common route includes esterification, ring closure condensations, and substitution reactions to introduce the piperazine and piperidinyl units into the thieno[2,3-d]pyrimidine scaffold (Jang et al., 2010), (Min, 2012).

Molecular Structure Analysis

Structural studies, including X-ray diffraction and nuclear magnetic resonance (NMR), have been conducted to elucidate the molecular conformation of these compounds. These analyses reveal that the thieno[2,3-d]pyrimidine core is essentially planar, with the piperazine and piperidinyl substituents introducing additional spatial dimensions that may influence biological activity (Pisklak et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine includes interactions with nucleophiles and electrophiles, facilitating the formation of various derivatives. These reactions are significant for the modification of the compound's chemical properties and for enhancing its biological activity (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, have been characterized to facilitate the compound's application in drug formulation and delivery. These parameters are critical for determining the compound's stability and bioavailability (Ban et al., 2023).

Chemical Properties Analysis

2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine exhibits a range of chemical properties, including its ability to act as a base due to the presence of nitrogen atoms in the piperazine and piperidinyl groups. These properties influence the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (Sharma et al., 2012).

Scientific Research Applications

Anticancer Applications

The design and synthesis of thieno[3,2-d]pyrimidine derivatives, containing a piperazine unit similar to the structure of 2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine, have been explored for their potential as anticancer agents. These compounds were developed based on the structure of protein tyrosine kinase inhibitors. The synthesis involved a series of reactions starting from mercaptoacetic acid to obtain 4-chlorothieno[3,2-d]pyrimidine, which was then reacted with piperazine derivatives. The structural confirmation of these derivatives was achieved through 1HNMR and HRMS, indicating their potential utility in cancer treatment through inhibition of protein tyrosine kinases (H. Min, 2012).

Platelet Aggregation Inhibition

Another significant application is the development of piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for the inhibition of platelet aggregation. These compounds, with modifications at the 4-position of the pyrimidine, have shown exceptional potency. The pharmacokinetic and physicochemical properties were optimized through alterations at the 4-position of the piperidine ring, resulting in compounds with excellent human PRP potency, selectivity, clearance, and oral bioavailability, making them candidates for antithrombotic therapy (J. J. Parlow et al., 2009).

Structural Studies

Structural studies of pyrido[1,2-c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction, and GIAO/DFT calculations have provided insights into the molecular structure of compounds with a piperazine unit. These studies have revealed the protonation of the piperazine ring nitrogen N-1 and the essentially planar nature of the pyridopyrimidine fragment, offering a deeper understanding of the molecular interactions and stability crucial for designing more effective compounds (M. Pisklak et al., 2008).

Broad Spectrum of Biological Activities

The utility of the enaminonitrile moiety in synthesizing biologically active thienopyrimidine derivatives has been demonstrated. These compounds, obtained through various reactions, have been screened for antibacterial activity, highlighting the wide range of biological activities associated with thienopyrimidine derivatives. This research underscores the versatility of such compounds in developing new therapeutic agents (M. E. Azab, 2008).

properties

IUPAC Name |

[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5OS/c24-17(15-5-4-14-25-15)22-12-10-21(11-13-22)16-6-7-19-18(20-16)23-8-2-1-3-9-23/h4-7,14H,1-3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYJBVJWZQZQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)

![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)

![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)

![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)

![2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5589257.png)

![2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate](/img/structure/B5589278.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5589291.png)

![3-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5589298.png)